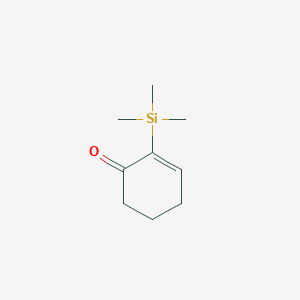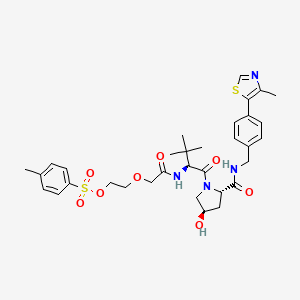![molecular formula C10H10O2S B11936501 (2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid](/img/structure/B11936501.png)
(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid is an organic compound characterized by the presence of a propenoic acid group attached to a phenyl ring substituted with a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfanyl)benzaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 3-(methylsulfanyl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at a temperature of around 60-80°C for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The propenoic acid group can be reduced to a propanoic acid group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents at low temperatures.
Substitution: Nitric acid, bromine; typically carried out in the presence of a catalyst such as sulfuric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
科学研究应用
(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid: Characterized by the presence of a methylsulfanyl group on the phenyl ring.
(2E)-3-[3-(ethylsulfanyl)phenyl]-2-propenoic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
(2E)-3-[3-(methylsulfinyl)phenyl]-2-propenoic acid: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C10H10O2S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
(E)-3-(3-methylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O2S/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ |
InChI 键 |
KIKJAUXNVMRGCN-AATRIKPKSA-N |
手性 SMILES |
CSC1=CC=CC(=C1)/C=C/C(=O)O |
规范 SMILES |
CSC1=CC=CC(=C1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)
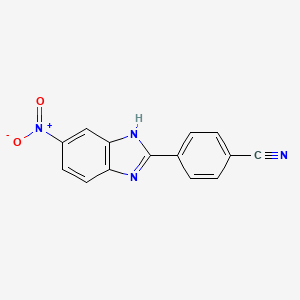
![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)
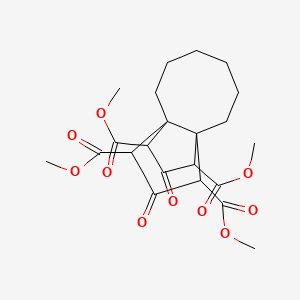
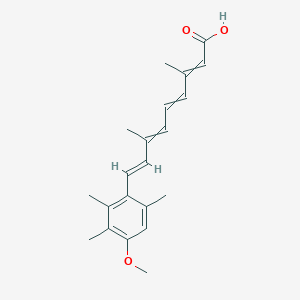

![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)
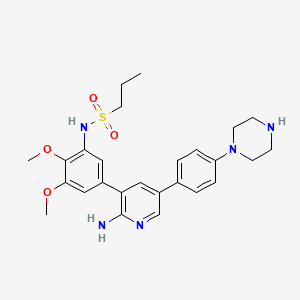
![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)
